Gadobenate Dimeglumine is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the contrast of images, particularly in the evaluation of liver lesions and other tissues. The compound is classified as a non-targeted contrast agent that facilitates imaging by altering the magnetic properties of nearby water molecules in the body.
Gadobenate Dimeglumine is derived from gadolinium, a rare earth element, and is specifically designed for use in medical imaging. It falls under the category of gadolinium-based contrast agents, which are essential for improving the visibility of internal structures during MRI scans. The compound is marketed under the brand name MultiHance and is recognized for its safety profile compared to other agents in its class.
The synthesis of Gadobenate Dimeglumine involves several steps, primarily focusing on the preparation of its ligand, BOPTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which chelates gadolinium ions.
This method has been optimized to reduce toxic by-products and improve industrial viability .
Gadobenate Dimeglumine has a complex molecular structure characterized by its chelation of gadolinium ions through multiple carboxymethyl groups attached to a phenyl ring.
Gadobenate Dimeglumine participates in various chemical reactions primarily during its synthesis and when interacting with biological systems.
The mechanism of action for Gadobenate Dimeglumine revolves around its ability to alter the magnetic properties of nearby water protons during MRI scans.
When administered intravenously, Gadobenate Dimeglumine distributes throughout the vascular system. Its paramagnetic properties shorten T1 relaxation times of protons in adjacent tissues, leading to increased signal intensity on MRI images. This effect allows for clearer visualization of anatomical structures and abnormalities.
Gadobenate Dimeglumine exhibits specific physical and chemical properties that contribute to its effectiveness as a contrast agent.
Gadobenate Dimeglumine is primarily used in medical imaging applications:
Its unique properties make it an essential tool in diagnostic radiology, providing critical information that aids in patient management .
Gadobenate dimeglumine (gadolinium benzyloxypropionictetraacetate) possesses a unique molecular architecture that enables transient, weak interactions with serum proteins—primarily human serum albumin. Unlike conventional gadolinium-based contrast agents (GBCAs) with purely hydrophilic characteristics, gadobenate dimeglumine incorporates a benzoic acid moiety within its chelate structure. This hydrophobic aromatic ring creates a specific binding pocket that facilitates reversible association with albumin's hydrophobic binding domains through:
These interactions are characterized by rapid association (k~on~ = 3.5 × 10^3^ M^−1^s^−1^) and dissociation (k~off~ = 8.7 s^−1^) kinetics, resulting in a dissociation constant (K~d~) of approximately 2.5 mM [3]. This equilibrium enables only 4-5% of circulating gadobenate molecules to be protein-bound at clinical doses—sufficient for relaxivity enhancement without altering pharmacokinetics [1] [6]. Comparative binding studies reveal significantly weaker affinity than dedicated protein-binding agents (e.g., gadofosveset, K~d~ = 0.1 µM) but substantially stronger than non-binding agents like gadodiamide (K~d~ > 10 mM) [3] [4].
Table 1: Protein Binding Characteristics of Gadobenate Dimeglumine
Parameter | Value | Method | Reference |
---|---|---|---|
Albumin binding percentage | 4-5% | Ultrafiltration + NMR | [1] |
Dissociation constant (K~d~) | 2.5 ± 0.4 mM | Isothermal titration calorimetry | [3] |
Association rate (k~on~) | (3.5 ± 0.3) × 10^3^ M^−1^s^−1^ | Stopped-flow spectroscopy | [3] |
Dissociation rate (k~off~) | 8.7 ± 0.6 s^−1^ | Relaxometry | [3] |
The transient protein binding of gadobenate dimeglumine profoundly impacts its relaxivity—the efficiency at which it shortens the T1 relaxation time of water protons. In plasma at 1.5 Tesla, its relaxivity reaches 6.3–7.9 L·mmol^−1^·s^−1^, nearly double that of non-protein-binding GBCAs (3.9–4.3 L·mmol^−1^·s^−1^) [1] [6]. This enhancement arises from two synergistic mechanisms:
Field strength significantly modulates this effect. At 0.47 Tesla, relaxivity peaks at 18.7 L·mmol^−1^·s^−1^ due to optimal matching between electron relaxation and τ~R~. At 3 Tesla, relaxivity decreases to 5.2 L·mmol^−1^·s^−1^ but remains 40% higher than non-binding agents [3] [7]. Crucially, the weak binding allows this relaxivity boost to occur without prolonging plasma half-life, as unbound molecules clear renally within 1.2–2.0 hours [1].
Table 2: Relaxivity Enhancement of Gadobenate Dimeglumine in Protein Environments
Condition | Relaxivity (r1, L·mmol^−1^·s^−1^) | Field Strength | Reference |
---|---|---|---|
Water (no protein) | 4.1 ± 0.2 | 1.5 Tesla | [3] |
Human plasma | 6.3 - 7.9 | 1.5 Tesla | [1] |
Bovine serum albumin (4%) | 9.8 ± 0.5 | 0.47 Tesla | [3] |
Human whole blood | 5.2 ± 0.3 | 3.0 Tesla | [7] |
Gadolinium chelates exhibit a spectrum of protein-binding behaviors, broadly categorized into three classes based on molecular design and clinical measurements:
Table 3: Classification of Gadolinium Chelates by Protein-Binding Affinity
Category | Representative Agents | Albumin Binding (%) | Relaxivity in Plasma (1.5T) | Structural Basis |
---|---|---|---|---|
Non-binders | Gadodiamide, Gadopentetate | <1% | 3.9–4.3 L·mmol^−1^·s^−1^ | Highly hydrophilic; no hydrophobic moieties |
Weak/transient binders | Gadobenate dimeglumine | 4–5% | 6.3–7.9 L·mmol^−1^·s^−1^ | Benzoic acid moiety for reversible binding |
Strong binders | Gadofosveset, B22956/1 (investigational) | >90% | 18–22 L·mmol^−1^·s^−1^ | Diphenylcyclohexyl group; covalent-like binding |
Quantitative binding assays using nuclear magnetic relaxation dispersion (NMRD) demonstrate that gadobenate dimeglumine exhibits intermediate affinity between these categories [3]. When compared to gadodiamide (non-binder) and the investigational high-binder B22956/1 in rat glioma models:
Clinical relevance emerges in vascular and tissue enhancement studies:
The weak binding of gadobenate dimeglumine represents an optimal compromise: sufficient relaxivity enhancement for improved lesion detection without the pharmacokinetic alterations associated with strong protein binders. This molecular design paradigm informs ongoing development of "smart" contrast agents targeting specific tissue biomarkers [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1